molecular formula C17H17IO B1346302 4-Tert-butyl-2'-iodobenzophenone CAS No. 951889-75-1

4-Tert-butyl-2'-iodobenzophenone

Cat. No. B1346302
CAS RN: 951889-75-1
M. Wt: 364.22 g/mol
InChI Key: TUIFWIKFMZBVAE-UHFFFAOYSA-N
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Description

4-Tert-butyl-2’-iodobenzophenone is an organic compound with the molecular formula C17H17IO . It has a molecular weight of 364.23 .


Molecular Structure Analysis

The molecular structure of 4-Tert-butyl-2’-iodobenzophenone is represented by the InChI code 1S/C17H17IO/c1-17(2,3)13-10-8-12(9-11-13)16(19)14-6-4-5-7-15(14)18/h4-11H,1-3H3 . This indicates the presence of iodine, carbon, and hydrogen atoms in specific arrangements.


Physical And Chemical Properties Analysis

4-Tert-butyl-2’-iodobenzophenone has a molecular weight of 364.23 . Its IUPAC name is (4-tert-butylphenyl)(2-iodophenyl)methanone .

Scientific Research Applications

Synthesis of Complex Compounds

4-tert-butyl-2'-iodobenzophenone has been used as a starting material or intermediate in the synthesis of complex compounds. For instance, it plays a crucial role in the oxidative cyclization of 2-arylphenols to dibenzofurans under palladium catalysis, highlighting its utility in facilitating intramolecular C-H bond activation and C-O bond formation (Wei & Yoshikai, 2011). This process is significant for the synthesis of dibenzofuran derivatives, which are valuable in pharmaceuticals and materials science.

Photophysical Studies

The compound has been subject to photophysical studies to understand its behavior under various conditions. Ultrafast pump-probe studies of tert-butyl aroylperbenzoates, including 4-tert-butyl-2'-iodobenzophenone, provide insights into the photolysis processes, revealing the dynamics of intersystem crossing and internal conversion rates. These studies are fundamental in the field of photochemistry and photophysics, offering a deeper understanding of the excited-state behaviors of such compounds (Shah et al., 2004).

Material Properties Enhancement

Research on poly(arylene ether ketone)s with pendant tertiary butyl groups, synthesized using aromatic bisphenols including derivatives of 4-tert-butyl-2'-iodobenzophenone, demonstrates its application in enhancing the thermal and mechanical properties of polymers. These polymers exhibit high molecular weight and improved physical properties due to the bulky tert-butyl groups, which reduce packing efficiency and increase solubility (Yıldız et al., 2007).

Antioxidant Activity

The synthesis and evaluation of new 1,3,4-oxadiazoles bearing 2,6-di-tert-butylphenol moieties, derived from reactions involving 4-tert-butyl-2'-iodobenzophenone, have shown significant antioxidant properties. These compounds exhibit free-radical scavenging abilities, demonstrating the potential for 4-tert-butyl-2'-iodobenzophenone derivatives in developing new antioxidants for pharmacological applications (Shakir et al., 2014).

Environmental and Health Monitoring

Studies on the occurrence of synthetic phenolic antioxidants in human tissues and consumer products, including those derived from 4-tert-butyl-2'-iodobenzophenone, provide critical data on human exposure and potential health risks. These investigations are essential for assessing the safety and environmental impact of synthetic antioxidants widely used in food, cosmetics, and industrial applications (Wang et al., 2019).

properties

IUPAC Name

(4-tert-butylphenyl)-(2-iodophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17IO/c1-17(2,3)13-10-8-12(9-11-13)16(19)14-6-4-5-7-15(14)18/h4-11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUIFWIKFMZBVAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501218900
Record name [4-(1,1-Dimethylethyl)phenyl](2-iodophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501218900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

951889-75-1
Record name [4-(1,1-Dimethylethyl)phenyl](2-iodophenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951889-75-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4-(1,1-Dimethylethyl)phenyl](2-iodophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501218900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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